6-benzyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Beschreibung
6-Benzyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound characterized by its intricate molecular structure
Eigenschaften
IUPAC Name |
6-benzyl-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-28-16-9-14(10-17(29-2)20(16)30-3)19-18-15(23-22(27)24-19)12-25(21(18)26)11-13-7-5-4-6-8-13/h4-10,19H,11-12H2,1-3H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYMIZVWQZMVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CN(C3=O)CC4=CC=CC=C4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core One common approach is the condensation of appropriate precursors, such as amines and carbonyl compounds, under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like alkyl halides.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: The compound's biological activity has been explored, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being investigated, with studies focusing on its efficacy in treating diseases such as cancer and inflammation.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 6-Benzyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione stands out due to its unique structural features and potential applications. Similar compounds may include other pyrrolopyrimidines or derivatives with different substituents. The presence of the trimethoxyphenyl group, in particular, contributes to its distinct properties and biological activity.
List of Similar Compounds
8-Methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
3,4,5-trimethoxyphenyl 6-O-(2,3-di-O-acetyl-5-O-benzyl-\u03B2-D-erythro-apiofuranosyl)-2,3,4-tri-O-benzoyl-\u03B2-D-glucopyranoside
Biologische Aktivität
The compound 6-benzyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a pyrrolo[3,4-d]pyrimidine core with various substituents that contribute to its biological properties. The presence of the 3,4,5-trimethoxyphenyl group is particularly significant for its interactions with biological targets.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested :
- HepG2 (liver cancer)
- PC-3 (prostate cancer)
- HCT-116 (colon cancer)
Table 1: Antiproliferative Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.38 | Induction of apoptosis via mitochondrial pathway |
| PC-3 | 2.10 | Inhibition of β-tubulin polymerization |
| HCT-116 | 2.50 | Cell cycle arrest at G2/M phase |
The compound exhibited significant cytotoxicity with IC50 values ranging from 1.38 to 2.50 µM , indicating its potential as an anticancer agent .
The mechanisms by which This compound exerts its effects include:
- Apoptosis Induction : Flow cytometry analysis revealed an increase in Annexin V-positive cells in treated groups compared to controls.
- Cell Cycle Arrest : The compound caused disturbances in the cell cycle progression at the G2/M phase.
- Inhibition of Tubulin Polymerization : This action disrupts mitotic spindle formation leading to cell death.
Antimicrobial Activity
In addition to its anticancer properties, derivatives of pyrrolo[3,4-d]pyrimidines have shown antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on HepG2 Cells : A study demonstrated that treatment with the compound led to a significant decrease in mitochondrial membrane potential (MMP) and an increase in pro-apoptotic markers (Bax and p53) while decreasing anti-apoptotic markers (Bcl-2) .
- Antimicrobial Efficacy : In vitro assays showed that certain derivatives exhibited notable antibacterial properties with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Q & A
Q. What are the optimal synthetic routes for 6-benzyl-4-(3,4,5-trimethoxyphenyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Start with barbituric acid derivatives and substituted benzaldehydes for cyclocondensation to form the pyrimidine core.
- Step 2: Introduce the 3,4,5-trimethoxyphenyl group via nucleophilic substitution or palladium-catalyzed coupling .
- Step 3: Functionalize the pyrrolo ring using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and HPLC-MS .
Q. How can structural characterization be systematically performed for this compound?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR: ¹H/¹³C NMR to confirm substituent integration and stereochemistry. Key signals include aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
- XRD: Single-crystal X-ray diffraction to resolve the fused bicyclic system and confirm dihedral angles between the benzyl and trimethoxyphenyl groups .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~468.2 Da) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological screening?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition: Use ADP-Glo™ assays for PI3K/AKT/mTOR pathway kinases due to the compound’s trimethoxyphenyl motif, which mimics colchicine-binding tubulin inhibitors .
- Anticancer Activity: Screen against NCI-60 cell lines with GI₅₀ values calculated via MTT assays. Include positive controls (e.g., paclitaxel) and measure caspase-3/7 activation for apoptosis .
- Solubility: Perform shake-flask method in PBS (pH 7.4) to determine logP and guide formulation studies .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data across different cell lines?
Methodological Answer: Address variability via:
- Orthogonal Assays: Compare results from ATP-based viability assays (CellTiter-Glo®) with clonogenic survival tests to rule out false positives from metabolic interference .
- Proteomic Profiling: Use reverse-phase protein arrays (RPPA) to map signaling pathway activation (e.g., ERK, STAT3) in resistant vs. sensitive cell lines .
- Structural Analogs: Synthesize derivatives with modified benzyl or trimethoxyphenyl groups to isolate pharmacophore contributions. For example, replace 3,4,5-trimethoxy with 4-hydroxyphenyl to assess hydrogen-bonding effects .
Q. What strategies enhance selectivity for target enzymes over off-target proteins?
Methodological Answer: Employ computational and experimental approaches:
- Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 vs. CDK4). Prioritize residues within 4 Å of the trimethoxyphenyl group for mutagenesis studies .
- SPR Biosensing: Measure binding kinetics (KD, kon/koff) for the compound against purified targets (e.g., PARP1) and homologous proteins (e.g., PARP2) to identify selectivity drivers .
- Metabolomic Profiling: Track off-target effects via LC-MS-based metabolomics in treated cells, focusing on TCA cycle intermediates and glutathione levels .
Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?
Methodological Answer: Optimize parameters using preclinical models:
- Formulation: Prepare PEGylated nanoparticles (≤200 nm) to improve aqueous solubility and bioavailability. Characterize via dynamic light scattering (DLS) .
- Dosing: Administer orally (10–50 mg/kg) to BALB/c mice, with plasma collected at 0.5, 2, 6, 12, and 24 h for LC-MS/MS analysis. Calculate AUC, Cmax, and t½.
- Toxicity: Perform histopathology on liver/kidney sections and measure serum ALT/CRE levels. Compare with vehicle controls and dose-escalation cohorts .
Data Analysis & Experimental Design
Q. What statistical methods are critical for analyzing dose-response relationships?
Methodological Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals .
- ANOVA with Tukey’s Test: Compare treatment groups (n ≥ 3) for significance (p < 0.05). Use log-transformation for heteroscedastic data .
- Synergy Analysis: Apply the Chou-Talalay method (CompuSyn) for combination studies, where CI < 1 indicates synergy with standard chemotherapeutics .
Q. How to validate hypothesized mechanisms of action in complex biological systems?
Methodological Answer: Integrate multi-omics and genetic tools:
- CRISPR Knockouts: Generate isogenic cell lines lacking putative targets (e.g., PARP1) to confirm on-target effects via rescue experiments .
- RNA-Seq: Perform transcriptome profiling (Illumina NovaSeq) to identify differentially expressed genes (|log2FC| >1, FDR <0.05) and pathway enrichment (DAVID/KEGG) .
- Thermal Shift Assays: Monitor target protein stabilization (ΔTm ≥2°C) using SYPRO Orange dye in the presence of the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
